1-(2-Hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-hexahydropyrimidine-2,4-dione
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Overview
Description
Preparation Methods
HEPT can be synthesized through various methods. Another method involves the reaction of the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate . These methods allow for the production of HEPT and its analogs with different substituents, enhancing their antiviral activity .
Chemical Reactions Analysis
HEPT undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include sodium acetylide, which is used in the synthesis of HEPT from hexyl halide . The major products formed from these reactions include various HEPT analogs with different substituents, which can enhance the compound’s antiviral activity .
Scientific Research Applications
HEPT has a wide range of scientific research applications. In chemistry, it is used as a starting material for the synthesis of various compounds . In biology and medicine, HEPT is primarily used as an antiviral agent for the treatment of HIV-1 . It has been shown to inhibit the reverse transcriptase enzyme, preventing the replication of the virus . In industry, HEPT is used in the production of pharmaceuticals and other chemical products .
Mechanism of Action
HEPT exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1 . This enzyme is responsible for converting viral RNA into DNA, a crucial step in the replication of the virus . HEPT binds to the reverse transcriptase enzyme, preventing it from functioning properly and thereby inhibiting the replication of the virus . The molecular targets of HEPT include the hydrophobic pocket on the reverse transcriptase enzyme, where it forms hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
HEPT is similar to other NNRTIs, such as dihydroalkoxybenzyloxopyrimidine (DABO) derivatives . Both HEPT and DABO derivatives inhibit the reverse transcriptase enzyme of HIV-1 by binding to the same hydrophobic pocket . HEPT has been shown to have a higher potency and a broader resistance spectrum compared to DABO derivatives . Other similar compounds include nevirapine and efavirenz, which also inhibit the reverse transcriptase enzyme but have different chemical structures and binding mechanisms .
Properties
Molecular Formula |
C14H18N2O4S |
---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
1-(2-hydroxyethoxymethyl)-5-methyl-6-phenylsulfanyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O4S/c1-10-12(18)15-14(19)16(9-20-8-7-17)13(10)21-11-5-3-2-4-6-11/h2-6,10,13,17H,7-9H2,1H3,(H,15,18,19) |
InChI Key |
JEKAYNWCVJARAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N(C(=O)NC1=O)COCCO)SC2=CC=CC=C2 |
Origin of Product |
United States |
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